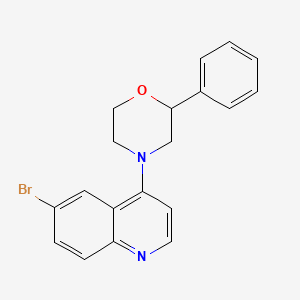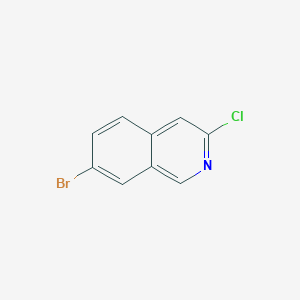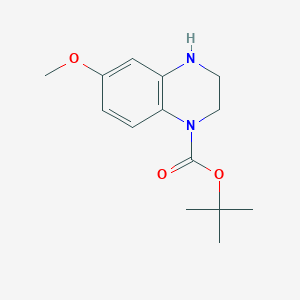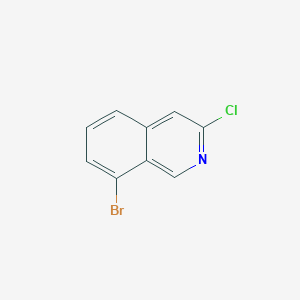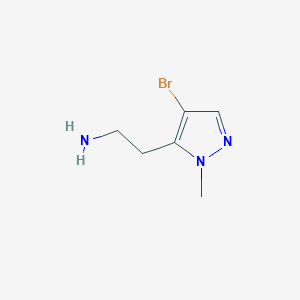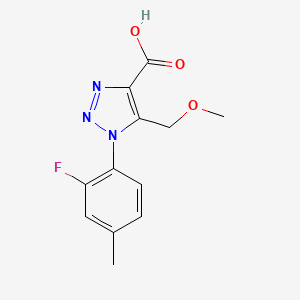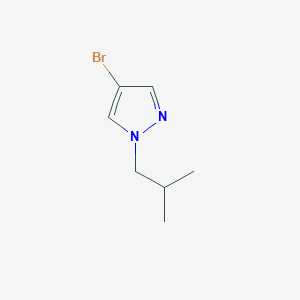
5-Bromo-2-fluoro-3-methoxypyridine
Overview
Description
5-Bromo-2-fluoro-3-methoxypyridine is a chemical compound with the molecular formula C6H5BrFNO . It is a solid at room temperature and is typically stored in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-fluoro-3-methoxypyridine consists of a pyridine ring which is a six-membered ring with one nitrogen atom, substituted with bromo, fluoro, and methoxy groups .Physical And Chemical Properties Analysis
5-Bromo-2-fluoro-3-methoxypyridine is a solid at room temperature . It has a molecular weight of 206.01 g/mol . The compound is typically stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis of Pyridine Nucleosides
- Research by Nesnow and Heidelberger (1973, 1975) explored the synthesis of pyridine nucleosides related to 5-fluorouracil and 5-fluorocytosine. They converted 5-Fluoro-2-methoxypyridine into several derivatives, which are structurally similar to 5-Bromo-2-fluoro-3-methoxypyridine. These compounds have potential implications in the development of therapeutic agents (Nesnow & Heidelberger, 1973), (Nesnow & Heidelberger, 1975).
Efficient Synthesis of Related Compounds
- Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis method for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a key component in developing antagonists for dopamine and serotonin receptors. This research highlights the role of related compounds in synthesizing pharmacologically active molecules (Hirokawa, Horikawa, & Kato, 2000).
Development of Halogen-rich Pyridines
- Wu, Porter, Frennesson, and Saulnier (2022) synthesized 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a halogen-rich intermediate for creating pentasubstituted pyridines. These compounds can serve as valuable building blocks in medicinal chemistry (Wu et al., 2022).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
5-Bromo-2-fluoro-3-methoxypyridine is a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst3 receptor antagonist . The primary targets of this compound are therefore the αvβ3 receptors and the somatostatin sst3 receptors.
Mode of Action
It is known that fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
It is used in the synthesis of f18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds . This suggests that it may play a role in pathways related to cancer treatment and imaging.
Pharmacokinetics
The presence of fluorine in the compound could potentially enhance its bioavailability, as fluorine-containing substituents are commonly incorporated into pharmaceuticals and have been associated with improved physical, biological, and environmental properties .
Result of Action
Given its use in the synthesis of compounds for cancer radiotherapy , it may contribute to the destruction of cancer cells or the inhibition of their growth.
Action Environment
The action, efficacy, and stability of 5-Bromo-2-fluoro-3-methoxypyridine can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by temperature, pH, and the presence of other chemical species
properties
IUPAC Name |
5-bromo-2-fluoro-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAGWMGOGGVRHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729559 | |
| Record name | 5-Bromo-2-fluoro-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoro-3-methoxypyridine | |
CAS RN |
880870-66-6 | |
| Record name | 5-Bromo-2-fluoro-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-fluoro-3-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


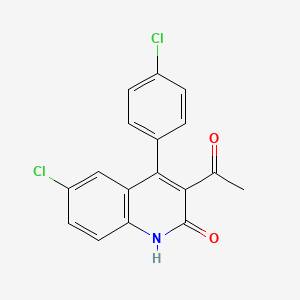

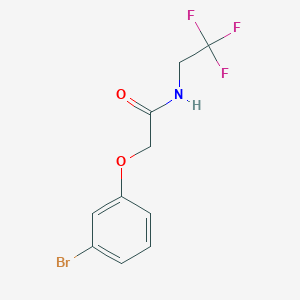
carbamoyl}methyl)carbamate](/img/structure/B1373796.png)
